3-(2-Bromophenyl)cyclobutan-1-one
Overview
Description
“3-(2-Bromophenyl)cyclobutan-1-one” is a chemical compound with the molecular formula C10H9BrO . It has a molecular weight of 225.08 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “3-(2-Bromophenyl)cyclobutan-1-one” is 1S/C10H9BrO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“3-(2-Bromophenyl)cyclobutan-1-one” is a solid compound . Other physical and chemical properties like melting point, boiling point, and density are not available in the current data.Scientific Research Applications
Palladium-Catalyzed Carbon-Carbon Bond Formation
3-(2-Bromophenyl)cyclobutan-1-one has been utilized in palladium-catalyzed carbon-carbon bond formation. This process involves the cleavage and formation of carbon-carbon bonds, leading to the production of arylated benzolactones with significant yields (Matsuda, Shigeno, & Murakami, 2008).
Polymer Synthesis and Characterization
The compound has been used in synthesizing polymers like poly[2‐(3‐p‐bromophenyl‐3‐methylcyclobutyl)‐2‐hydroxyethylmethacrylate]. This research involved studying the thermal degradation of the polymer, identifying degradation products and mechanisms, and examining the polymer's physical properties (Demirelli & Coskun, 1999).
Oxime Derivatives and Molecular Structures
Studies have also been conducted on oxime derivatives of cyclobutane, investigating their molecular structures, crystallization properties, and interaction patterns. These studies provide insights into the molecular behavior of cyclobutane derivatives (Dinçer et al., 2005).
Photocatalysis in Organic Chemistry
3-(2-Bromophenyl)cyclobutan-1-one is involved in photocatalysis research, specifically in [2+2] enone cycloadditions using visible light. This application is significant in organic synthesis, highlighting the compound's role in light-driven chemical reactions (Ischay, Anzovino, Du, & Yoon, 2008).
Medical Research: Nonpeptidic Small Molecule Agonists
In the field of medicinal chemistry, cyclobutane derivatives, including 3-(2-Bromophenyl)cyclobutan-1-one, have been explored as nonpeptidic agonists of the glucagon-like peptide-1 (GLP-1) receptor. This research has implications for therapeutic applications (Liu et al., 2012).
Photocycloaddition in Biochemistry
The compound has been used in photocycloaddition studies, such as the reaction of 5-bromouracil with uracil in dinucleotide model compounds. This type of research is significant in understanding DNA interactions and damage mechanisms (Skalski, Rapp, Suchowiak, & Golankiewicz, 2002).
Applications in Organic Synthesis
The compound's versatility is also demonstrated in its use in various organic syntheses, such as the synthesis of cyclobutane derivatives and the exploration of their reactivity and structural properties. This includes investigations into novel synthetic routes and reaction mechanisms (Yao, Yu-ren, & Jia-jia, 2005).
Safety And Hazards
The safety data sheet for a similar compound, “3-Phenyl-cyclobutan-1-one”, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . It’s also advised to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-(2-bromophenyl)cyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFDEJVKRZVLKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695286 | |
Record name | 3-(2-Bromophenyl)cyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)cyclobutan-1-one | |
CAS RN |
918299-24-8 | |
Record name | 3-(2-Bromophenyl)cyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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